molecular formula C13H11N3O4 B12999578 3-methoxy-N-(5-nitropyridin-2-yl)benzamide

3-methoxy-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B12999578
M. Wt: 273.24 g/mol
InChI Key: WNMCFZMDPBTXPM-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-nitropyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11N3O4. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzamide core substituted with a methoxy group and a nitropyridinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:

    Nitration of Pyridine: The starting material, 2-chloropyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitropyridine.

    Methoxylation: The 2-chloro-5-nitropyridine is then subjected to methoxylation using sodium methoxide in methanol to produce 2-methoxy-5-nitropyridine.

    Amidation: Finally, the 2-methoxy-5-nitropyridine is reacted with 3-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 3-formyl-N-(5-nitropyridin-2-yl)benzamide or 3-carboxy-N-(5-nitropyridin-2-yl)benzamide.

    Reduction: 3-methoxy-N-(5-aminopyridin-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer properties.

    Biological Research: The compound is used as a probe to study the interactions of nitroaromatic compounds with biological systems.

    Materials Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide: Similar structure with a methyl group instead of a hydrogen atom on the pyridine ring.

    N-(2-methoxyphenyl)-5-nitropyridin-2-amine: Similar structure with an amine group instead of a benzamide moiety.

Uniqueness

3-methoxy-N-(5-nitropyridin-2-yl)benzamide is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

3-methoxy-N-(5-nitropyridin-2-yl)benzamide

InChI

InChI=1S/C13H11N3O4/c1-20-11-4-2-3-9(7-11)13(17)15-12-6-5-10(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI Key

WNMCFZMDPBTXPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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